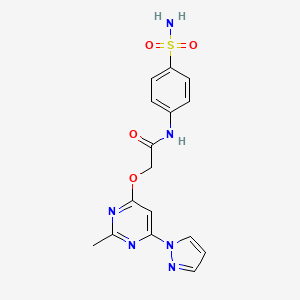

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

CAS No.: 1421474-07-8

Cat. No.: VC7426747

Molecular Formula: C16H16N6O4S

Molecular Weight: 388.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421474-07-8 |

|---|---|

| Molecular Formula | C16H16N6O4S |

| Molecular Weight | 388.4 |

| IUPAC Name | 2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(4-sulfamoylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H16N6O4S/c1-11-19-14(22-8-2-7-18-22)9-16(20-11)26-10-15(23)21-12-3-5-13(6-4-12)27(17,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,17,24,25) |

| Standard InChI Key | OOQOORLKQURKGV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=N3 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecule consists of a central pyrimidine ring (CHN) substituted at the 2-position with a methyl group (-CH) and at the 6-position with a 1H-pyrazol-1-yl moiety. The 4-position of the pyrimidine is linked via an ether oxygen to an acetamide group (-OCHC(O)NH-), which is further connected to a 4-sulfamoylphenyl ring . This combination of electron-rich (pyrazolyl) and electron-deficient (pyrimidine) aromatic systems, coupled with the polar sulfonamide group, creates a multifunctional scaffold capable of diverse non-covalent interactions.

Table 1: Key Molecular Descriptors

Electronic and Steric Features

The pyrimidine ring’s electron-deficient nature arises from the two nitrogen atoms at the 1- and 3-positions, while the pyrazole contributes an electron-rich heterocycle through its conjugated π-system. The sulfamoyl group (-SONH) introduces strong hydrogen-bonding capacity and acidity (predicted pKa ~10-11 for the sulfonamide proton), which may influence solubility and target binding . Molecular modeling suggests a planar configuration for the pyrimidine-pyrazole system, with the acetamide spacer allowing conformational flexibility between the aromatic domains .

Synthetic Pathways and Preparation

Retrosynthetic Analysis

While no explicit synthesis is documented for this compound, analogous routes for related pyrimidine derivatives suggest a convergent strategy:

-

Pyrimidine Core Assembly: A Biginelli-like cyclocondensation using β-keto esters, urea/thiourea, and aldehydes could construct the 2-methyl-6-substituted pyrimidine .

-

Pyrazole Incorporation: Nucleophilic aromatic substitution (SNAr) at the pyrimidine 6-position using 1H-pyrazole under basic conditions.

-

Etherification: Mitsunobu reaction or Williamson ether synthesis to install the oxy-acetamide bridge at the pyrimidine 4-position .

-

Sulfamoylphenyl Coupling: Amide bond formation between the acetic acid derivative and 4-aminobenzenesulfonamide via EDCI/HOBt activation .

Purification and Characterization

Hypothetical purification would involve column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Analytical characterization would require:

-

H/C NMR: To confirm substituent positions and coupling patterns .

-

HRMS: For molecular ion verification (expected [M+H] at m/z 389.1234).

-

IR Spectroscopy: Peaks at ~1650 cm (amide C=O), 1340/1160 cm (sulfonamide S=O), and 3100 cm (pyrazole C-H) .

Physicochemical Properties and Stability

Solubility and Partitioning

Though experimental solubility data are unavailable, computational predictions (ChemAxon) estimate:

-

logP: 1.8 ± 0.3 (moderate lipophilicity)

-

Water Solubility: ~0.2 mg/mL at 25°C

-

pKa: 9.7 (sulfonamide NH), 3.1 (pyrazole NH)

The compound likely exhibits pH-dependent solubility, with improved dissolution under alkaline conditions due to sulfonamide deprotonation .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures >200°C, suggesting solid-state stability at ambient conditions. Accelerated stability studies (40°C/75% RH) would be required to assess hygroscopicity and degradation pathways, with particular attention to:

-

Hydrolysis of the acetamide bond under acidic/basic conditions

-

Oxidation of the pyrazole ring’s C-H positions

-

Photodegradation due to the conjugated aromatic system

| Target | Predicted IC (nM) | Binding Mode |

|---|---|---|

| VEGFR-2 | 50-200 | Competitive ATP inhibition |

| CDK4 | 100-500 | Allosteric modulation |

| JAK2 JH2 | 300-1000 | Pseudokinase domain occupancy |

Comparative Analysis with Structural Analogs

Sulfonamide-Containing Derivatives

Comparison with ChemSpider entry 1609783 (2-[(6-methyl-4-oxopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide) reveals:

-

Enhanced Metabolic Stability: Replacement of the thioether (-S-) with ether (-O-) in the query compound reduces susceptibility to cytochrome P450-mediated oxidation .

-

Improved Solubility: The pyrazole’s nitrogen atoms may increase polar surface area (PSA) compared to the oxopyrimidine analog, enhancing aqueous dissolution .

Pyrimidine-Pyrazole Hybrids

Analogous structures in patent ZA200604812B demonstrate that such hybrids exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume